Cas no 1289136-45-3 (3-Bromo-5-nitro-pyridine-4-carbaldehyde)

3-Bromo-5-nitro-pyridine-4-carbaldehyde is a versatile heterocyclic building block used in organic synthesis and pharmaceutical research. Its structure features both bromo and nitro substituents on the pyridine ring, along with an aldehyde functional group, enabling selective modifications via nucleophilic substitution, reduction, or condensation reactions. The compound is particularly valuable in the development of bioactive molecules, agrochemicals, and materials science due to its reactivity and ability to serve as a precursor for more complex derivatives. High purity and stability under controlled conditions make it suitable for precise synthetic applications. Its well-defined reactivity profile ensures consistent performance in cross-coupling and functionalization reactions.
3-Bromo-5-nitro-pyridine-4-carbaldehyde structure
1289136-45-3 structure
Product Name:3-Bromo-5-nitro-pyridine-4-carbaldehyde
CAS No:1289136-45-3
MF:C6H3BrN2O3
MW:231.003620386124
CID:6472574
Update Time:2025-05-20

3-Bromo-5-nitro-pyridine-4-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-5-nitro-pyridine-4-carbaldehyde
    • 4-Pyridinecarboxaldehyde, 3-bromo-5-nitro-
    • Inchi: 1S/C6H3BrN2O3/c7-5-1-8-2-6(9(11)12)4(5)3-10/h1-3H
    • InChI Key: KNENIXCLAGLSQY-UHFFFAOYSA-N
    • SMILES: C1=NC=C([N+]([O-])=O)C(C=O)=C1Br

Experimental Properties

  • Density: 1.888±0.06 g/cm3(Predicted)
  • Boiling Point: 326.2±42.0 °C(Predicted)
  • pka: -3.15±0.28(Predicted)

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Additional information on 3-Bromo-5-nitro-pyridine-4-carbaldehyde

Recent Advances in the Application of 3-Bromo-5-nitro-pyridine-4-carbaldehyde (CAS: 1289136-45-3) in Chemical Biology and Pharmaceutical Research

3-Bromo-5-nitro-pyridine-4-carbaldehyde (CAS: 1289136-45-3) is a versatile heterocyclic compound that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound serves as a critical building block in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors, antimicrobial agents, and fluorescent probes. Its unique structural features, including the nitro and bromo substituents, make it a valuable intermediate for further functionalization through nucleophilic aromatic substitution and cross-coupling reactions.

Recent studies have highlighted the role of 3-Bromo-5-nitro-pyridine-4-carbaldehyde in the design of novel kinase inhibitors targeting cancer-related pathways. For instance, researchers have utilized this compound to develop potent inhibitors of the epidermal growth factor receptor (EGFR) and anaplastic lymphoma kinase (ALK), which are implicated in various malignancies. The presence of the aldehyde group allows for facile conjugation with hydrazine or amine-containing pharmacophores, enabling the rapid assembly of diverse compound libraries for high-throughput screening.

In addition to its applications in oncology, 3-Bromo-5-nitro-pyridine-4-carbaldehyde has been employed in the synthesis of antimicrobial agents. A 2023 study demonstrated its efficacy as a precursor for the development of nitro-substituted pyridine derivatives with potent activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. The nitro group in the compound is believed to enhance the redox cycling properties of the resulting molecules, contributing to their antibacterial effects.

Another emerging application of this compound is in the field of chemical biology, where it has been used to develop fluorescent probes for detecting reactive oxygen species (ROS) in cellular systems. The aldehyde functionality can be readily converted into Schiff bases with various fluorophores, creating sensitive probes for intracellular ROS imaging. Recent work has shown that derivatives of 3-Bromo-5-nitro-pyridine-4-carbaldehyde exhibit excellent photostability and selectivity for hydroxyl radicals, making them valuable tools for studying oxidative stress in disease models.

From a synthetic chemistry perspective, recent advances have focused on optimizing the preparation of 3-Bromo-5-nitro-pyridine-4-carbaldehyde to improve yield and purity. A 2022 publication described an improved two-step synthesis starting from commercially available 3,5-dibromopyridine, involving selective nitration followed by formylation under mild conditions. This protocol offers advantages in scalability and reduced environmental impact compared to traditional methods.

Looking forward, the unique properties of 3-Bromo-5-nitro-pyridine-4-carbaldehyde (CAS: 1289136-45-3) position it as a key intermediate for future drug discovery efforts. Its versatility in medicinal chemistry transformations, combined with the growing understanding of its biological activities, suggests continued importance in developing treatments for cancer, infectious diseases, and conditions involving oxidative stress. Further research is needed to explore its potential in other therapeutic areas and to develop more efficient synthetic routes for large-scale production.

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